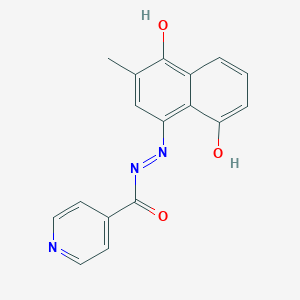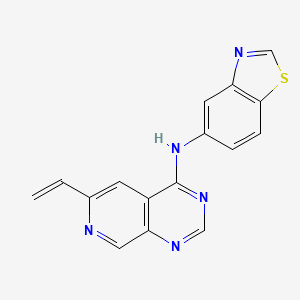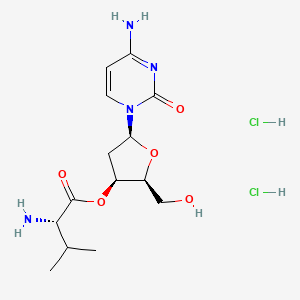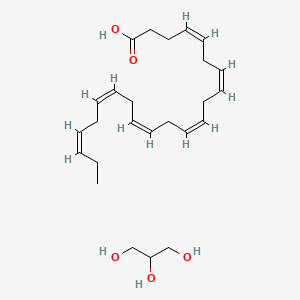
L-Lytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lytidine is a nucleoside analog that plays a crucial role in various biological processes. It consists of a cytosine base attached to a ribose sugar. This compound is essential in the construction of RNA and DNA molecules, contributing to the transmission and storage of genetic information .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Lytidine can be synthesized through chemical or biosynthetic methods. The chemical synthesis typically involves the reaction of cytosine with D-ribose under specific conditions to form the nucleoside . The reaction conditions often include the use of catalysts and controlled temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often relies on microbial fermentation. Strains of Escherichia coli and Bacillus subtilis are commonly used for this purpose . The fermentation process involves optimizing various factors such as glucose concentration, ammonium sulfate levels, pH, and temperature to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lytidine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may result in the formation of oxides, while reduction may yield reduced forms of the nucleoside .
Wissenschaftliche Forschungsanwendungen
L-Lytidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various nucleoside analogs.
Biology: this compound is involved in the study of genetic information transmission and storage.
Medicine: It is used in the development of antiviral and anticancer drugs.
Wirkmechanismus
The mechanism of action of L-Lytidine involves its incorporation into RNA and DNA molecules, where it plays a role in the transmission and storage of genetic information. It interacts with various molecular targets and pathways, including those involved in protein translation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to L-Lytidine include other nucleoside analogs such as cytidine, uridine, and thymidine .
Uniqueness
This compound is unique in its specific structure and function. Unlike other nucleoside analogs, it has distinct properties that make it particularly useful in certain applications, such as its role in the development of specific antiviral and anticancer drugs .
Eigenschaften
Molekularformel |
C9H13N3O5 |
|---|---|
Molekulargewicht |
243.22 g/mol |
IUPAC-Name |
4-amino-1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6+,7?,8-/m0/s1 |
InChI-Schlüssel |
UHDGCWIWMRVCDJ-WJJYBJGOSA-N |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)

![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)



![(7R,8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12392374.png)

![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)


